3,4,5-Trichloro-2-hydroxybenzoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 3,4,5-Trichloro-2-hydroxybenzoyl chloride typically involves the chlorination of 2-hydroxybenzoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.
Chemical Reactions Analysis
3,4,5-Trichloro-2-hydroxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trichloro-2-hydroxybenzoic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trichloro-2-hydroxybenzoyl chloride has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2-hydroxybenzoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-Trichloro-2-hydroxybenzoyl chloride can be compared with similar compounds such as:
3,5-Dichloro-4-hydroxybenzoyl chloride: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
3,4-Dichlorobenzoyl chloride: This compound lacks the hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and acyl chloride functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
50274-83-4 |
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Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
3,4,5-trichloro-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2(7(11)13)6(12)5(10)4(3)9/h1,12H |
InChI Key |
IQRVLVXGJGIZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C(=O)Cl |
Origin of Product |
United States |
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